![molecular formula C7H7ClO4S2 B2747192 2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid CAS No. 851175-94-5](/img/structure/B2747192.png)

2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

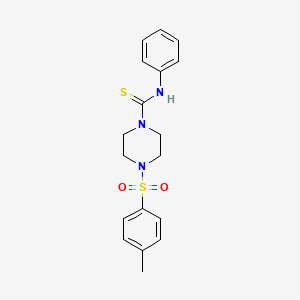

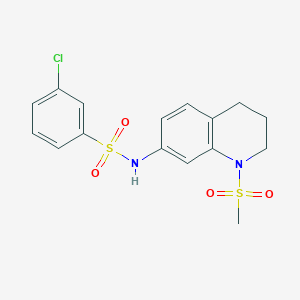

“2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid” is a chemical compound with the CAS number 851175-94-5 . It has a molecular weight of 254.71 and a molecular formula of C7H7ClO4S2 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C7H7ClO4S2 . This indicates that the molecule is composed of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 4 oxygen atoms, and 2 sulfur atoms .Aplicaciones Científicas De Investigación

Chemical Reactions and Catalysis

One key application area involves the exploration of catalytic processes and chemical reactions. For instance, research has demonstrated the catalytic role of substances like methanesulfonyl fluoride in reaction acceleration, particularly highlighting its oxydiaphoric (acid-transferring) inhibitor properties in biochemical enzyme interactions (Kitz & Wilson, 1963). Furthermore, the utilization of methanesulfonic acid in the hydrohalogenation of unactivated alkenes showcases its effectiveness in synthesizing alkyl halides using simple and accessible reagents (Paquin et al., 2021).

Organic Synthesis

In organic synthesis, methanesulfonyl derivatives play a crucial role in facilitating various reactions. Studies have shown the efficiency of methanesulfonic acid as a catalyst or reactant in the synthesis of complex organic compounds. For example, it has been used for the chemoselective diacetylation of aldehydes, offering a mild and efficient method with good to high yields under solvent-free conditions (Wang et al., 2008). Additionally, the synthesis of 2,5-Disubstituted 3-(Phenylsulfonyl)pyrrolidines via 5-Endo-Trig Cyclisation reactions showcases the utility of (phenylsulfonyl)methane in generating adducts with high yields and excellent stereoselectivities (Craig et al., 2000).

Environmental and Biochemical Studies

Research has also delved into the environmental and biochemical implications of methanesulfonic acid derivatives. The microbial metabolism of methanesulfonic acid, for instance, illustrates its significance in the biogeochemical cycling of sulfur, highlighting the ability of aerobic bacteria to utilize it as a sulfur source for growth (Kelly & Murrell, 1999).

Safety and Hazards

Propiedades

IUPAC Name |

2-[(5-chlorothiophen-2-yl)methylsulfonyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO4S2/c8-6-2-1-5(13-6)3-14(11,12)4-7(9)10/h1-2H,3-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPVNCUCZOEJGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)CS(=O)(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride](/img/no-structure.png)

![(Z)-3-(((2-bromophenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2747114.png)

![3-(3,5-dimethylphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747125.png)

![2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile](/img/structure/B2747129.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2747131.png)